Anticancer agent 15
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Overview
Description
Anticancer agent 15 is a novel compound that has shown significant promise in the treatment of various cancers. It belongs to a class of compounds known for their ability to inhibit the growth and proliferation of cancer cells. This compound has been the subject of extensive research due to its potential to provide a more effective and less toxic alternative to traditional chemotherapy drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anticancer agent 15 involves multiple steps, starting with the preparation of the core structure. The process typically includes:
Formation of the Core Structure: The initial step involves the formation of a heterocyclic core, which is achieved through a series of condensation reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its anticancer properties. This step often involves the use of reagents such as halogens, alkyl groups, and aromatic rings.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. Advanced purification techniques, such as high-performance liquid chromatography, are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Anticancer agent 15 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, alkyl halides, and aromatic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Anticancer agent 15 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Researchers use it to investigate cellular pathways and mechanisms involved in cancer progression.
Medicine: this compound is being explored as a potential therapeutic agent in clinical trials for various types of cancer.
Industry: It is used in the development of new anticancer drugs and formulations.
Mechanism of Action
The mechanism of action of anticancer agent 15 involves the inhibition of key enzymes and pathways that are essential for cancer cell survival and proliferation. It targets specific molecular pathways, such as the inhibition of tyrosine kinases and the induction of apoptosis through the mitochondrial pathway. By disrupting these pathways, this compound effectively inhibits the growth and spread of cancer cells.
Comparison with Similar Compounds
Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity.
Pazopanib: A multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma.
Uniqueness: Anticancer agent 15 stands out due to its unique structure and mechanism of action. Unlike other compounds, it has shown the ability to overcome resistance mechanisms that limit the efficacy of traditional chemotherapy drugs. Additionally, its lower toxicity profile makes it a promising candidate for long-term cancer treatment.
Properties
Molecular Formula |
C35H40Cl2N2O5 |
---|---|
Molecular Weight |
639.6 g/mol |
IUPAC Name |
[(1S,2R,3S,4S,6R,7R,8R,14R)-3-(2-chloro-6-methylpyridine-4-carbonyl)oxy-4-ethenyl-2,4,7,14-tetramethyl-10-methylidene-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-chloro-6-methylpyridine-4-carboxylate |
InChI |
InChI=1S/C35H40Cl2N2O5/c1-9-33(7)17-25(43-31(41)23-12-20(4)38-26(36)14-23)34(8)19(3)10-11-35(16-18(2)28(40)29(34)35)22(6)30(33)44-32(42)24-13-21(5)39-27(37)15-24/h9,12-15,19,22,25,29-30H,1-2,10-11,16-17H2,3-8H3/t19-,22+,25-,29+,30+,33-,34+,35+/m1/s1 |
InChI Key |
SUOGAIXTVMMXCE-KABCVVLBSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]23CC(=C)C(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)OC(=O)C4=CC(=NC(=C4)C)Cl)(C)C=C)OC(=O)C5=CC(=NC(=C5)C)Cl)C |
Canonical SMILES |
CC1CCC23CC(=C)C(=O)C2C1(C(CC(C(C3C)OC(=O)C4=CC(=NC(=C4)C)Cl)(C)C=C)OC(=O)C5=CC(=NC(=C5)C)Cl)C |
Origin of Product |
United States |
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